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Introduction and Conceptual Foundation

Network pharmacology represents a paradigm shift in drug discovery that moves beyond the traditional "one

drug–one target" model to address complex biological systems through multi-target approaches. This

methodology is particularly well-suited for investigating traditional Chinese medicine (TCM) compounds

like celastrol, which typically exert their therapeutic effects through synergistic interactions with multiple

biological targets rather than single proteins. Celastrol, a pentacyclic triterpenoid quinone derived from the

root bark of Tripterygium wilfordii Hook.f., has garnered significant research interest due to its diverse

pharmacological properties, including potent anti-inflammatory, immunomodulatory, and anti-cancer

activities. The complex nature of celastrol's mechanisms of action necessitates sophisticated analytical

approaches that can decipher its multi-target effects within biological systems.

The fundamental premise of network pharmacology analysis is that therapeutic effects emerge from network-

based interactions between drug compounds and biological systems, creating modulated states that can be

computationally modeled and experimentally validated. This approach perfectly aligns with the holistic

principles of TCM, where therapeutic outcomes result from complex interactions among multiple active

components working in concert [1]. Research by Li et al. has demonstrated that the origins and development of

network pharmacology are tightly correlated with the study of TCM, creating a natural synergy that promotes

advancement in both fields [1]. This methodological framework enables researchers to systematically map the
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complex relationships between celastrol's chemical structure, its protein targets, and the resulting

pharmacological effects across various disease models.

Recent applications of network pharmacology to celastrol research have revealed intriguing insights into its

dose-dependent effects and therapeutic windows. For instance, studies have demonstrated that while low-

dose celastrol exhibits therapeutic benefits through suppression of the PI3K/AKT signaling pathway in

autoimmune hepatitis, high-dose administration can trigger immunotoxicity through paradoxical activation of

this same pathway [2] [3]. This dose-response complexity underscores the critical importance of systematic

network analysis to elucidate the nuanced mechanisms underlying celastrol's pharmacological profile. The

following graphical abstract provides a comprehensive overview of the integrated network pharmacology

workflow for celastrol analysis:
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Computational Protocols and Workflows

Target Identification and Database Selection

The initial phase of celastrol network pharmacology analysis involves comprehensive target identification

using specialized databases that catalog compound-protein interactions. This process begins with obtaining the

canonical structural representation of celastrol, typically in the form of a 2D structure from PubChem

(CID: 122724), which serves as the query for subsequent target prediction steps [2] [4]. Researchers should

employ multiple complementary databases to maximize coverage and minimize false positives, including

Swiss Target Prediction, PharmMapper, and ETCM platforms, each employing distinct algorithms for

target identification based on structural similarity, pharmacophore mapping, and known ligand-protein

interactions.

Following target prediction, the identified proteins must be standardized using the UniProt database to ensure

consistent gene nomenclature and minimize ambiguities in downstream analyses. The standardization process

involves converting all target identifiers to official gene symbols and removing duplicates through

computational filtering. Concurrently, disease-associated targets should be collected from comprehensive

databases such as GeneCards, OMIM, and DisGeNET using appropriate keyword searches (e.g.,

"autoimmune hepatitis," "hepatocellular carcinoma," or "sepsis-induced acute lung injury") [5] [3]. The

intersection between celastrol targets and disease targets is then identified using Venn analysis, resulting in a

set of potential mechanistic targets for further investigation.

Table 1: Key Databases for Celastrol Network Pharmacology Analysis
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Database
Category

Database
Name

Primary
Function

URL Key Features

Compound-

Target

Swiss Target

Prediction

Target prediction

based on
structural

similarity

http://www.swisstargetprediction.ch/ High prediction

accuracy for
natural

compounds

PharmMapper Pharmacophore-

based target
identification

http://lilab-ecust.cn/pharmmapper/ Specialized for

natural
products

TCMSP TCM-specific
compound-

target
relationships

http://tcmspw.com/tcmsp.php Comprehensive
TCM

compound
library

Disease-
Target

GeneCards Human disease-
gene

comprehensive
database

https://www.genecards.org/ Extensive
disease-gene

associations

OMIM Catalog of
human genes

and genetic
disorders

https://omim.org/ Curated
genetic

disorder
information

CTD Chemical-
disease

interaction
database

http://ctdbase.org/ Environmental
chemical

exposure data

Pathway
Analysis

KEGG Pathway
mapping and

functional
annotation

https://www.genome.jp/kegg/ Well-curated
signaling

pathways

Metascape Integrated
pathway

enrichment tool

https://metascape.org/ Multiple
database

integration
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Database
Category

Database
Name

Primary
Function

URL Key Features

Protein

Interactions

STRING Protein-protein

interaction
network

https://string-db.org/ Comprehensive

PPI data

Network Construction and Analysis

The construction of biological networks represents a core component of celastrol network pharmacology

analysis, providing visual and computational frameworks for understanding the complex relationships between

targets, pathways, and biological processes. The protein-protein interaction (PPI) network is typically

generated using the STRING database with a confidence score threshold >0.7, after which the results are

imported into Cytoscape (version 3.8.0 or higher) for advanced network analysis and visualization [6] [5].

Within Cytoscape, researchers should employ the NetworkAnalyzer tool to calculate key topological

parameters including degree centrality, betweenness centrality, and closeness centrality, which help identify

hub targets that play critical roles in network stability and signal transduction.

For more sophisticated network clustering, the MCODE plugin should be utilized to identify densely

connected regions within the larger PPI network that may represent functional modules or core complexes

through which celastrol exerts its pharmacological effects [7] [4]. These network clusters often correspond to

specific signaling pathways or protein complexes that are critically modulated by celastrol treatment.

Additionally, researchers should construct compound-target-pathway networks that integrate multiple data

layers, providing a comprehensive systems-level view of celastrol's mechanism of action. The following

diagram illustrates the key network types and their interrelationships in celastrol analysis:
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Pathway Enrichment and Functional Analysis

Pathway enrichment analysis represents a critical step in deciphering the biological significance of

celastrol's multi-target effects, translating lists of potential targets into functionally coherent mechanisms of

action. This process typically involves Gene Ontology (GO) enrichment analysis across three domains:

biological processes, molecular functions, and cellular components, coupled with Kyoto Encyclopedia of

Genes and Genomes (KEGG) pathway mapping to identify significantly overrepresented signaling pathways

[6] [7]. Researchers should utilize comprehensive enrichment platforms such as Metascape or DAVID,

applying strict statistical thresholds (p-value < 0.01, minimum count of 3, enrichment factor > 1.5) to ensure

biological relevance and minimize false discoveries.

The interpretation of enrichment results should focus on identifying thematically coherent pathways that

collectively suggest mechanistic hypotheses for celastrol's pharmacological effects. For instance, consistent

enrichment of inflammation-related pathways (NF-κB signaling, TNF signaling, IL-17 signaling) would

support celastrol's known anti-inflammatory properties, while simultaneous enrichment of apoptosis and

ferroptosis pathways might indicate complementary cell death mechanisms in cancer models [4]. The results

should be visualized using comprehensive bubble charts or bar plots that display both statistical significance

and biological effect size, enabling rapid identification of the most pertinent pathways for further experimental

investigation.

Table 2: Frequently Enriched Pathways in Celastrol Network Pharmacology Studies

Pathway
Category

Specific Pathway Biological Context Key Targets
Experimental
Validation

Inflammatory

Signaling

NF-κB signaling

pathway

Sepsis-induced ALI,

autoimmune
diseases

STAT3, TLR4,

HIF-1α, NF-
κB1

Western blot, IHC

[6]

PI3K-Akt signaling
pathway

Autoimmune
hepatitis,

immunotoxicity

PIK3R1,
AKT1, EGFR,

mTOR

Western blot, RNA-
Seq [2] [3]
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Pathway
Category

Specific Pathway Biological Context Key Targets
Experimental
Validation

Metabolic

Processes

Chemical

carcinogenesis-
reactive oxygen

species

Hepatocellular

carcinoma,
ferroptosis

GSTM1,

NQO1,
GSTP1

CCK-8, iron assay,

molecular docking
[4]

Cell Death

Mechanisms

Ferroptosis Hepatocellular

carcinoma, liver
fibrosis

GPX4, FTH1,

SLC7A11

GSH-Px activity,

MDA assay [4]

TGF-beta signaling
pathway

Type 2 diabetes,
renal protection

BMP7,
THBS2,

ADAMTS

Gene expression
validation [7]

Immune

Function

T cell differentiation Immunotoxicity,

autoimmune
diseases

CD4, CD8, IL-

2

Flow cytometry,

histopathology [2]

Experimental Validation Protocols

In Vitro Assays and Molecular Docking

Molecular docking simulations represent a crucial computational bridge between network predictions and

experimental validation, providing atomic-level insights into how celastrol interacts with its predicted protein

targets. The docking protocol begins with protein preparation by retrieving 3D crystal structures of key

targets (e.g., AKT1, PIK3R1, GSTM1, PTEN) from the RCSB Protein Data Bank, followed by removal of

water molecules, addition of hydrogen atoms, and energy minimization using molecular modeling software

such as AutoDock Tools or MOE [5] [3]. Concurrently, the 3D structure of celastrol should be energy-

minimized using molecular mechanics force fields to ensure proper geometry before docking simulations. The

actual docking calculations are performed using AutoDock Vina or similar software, with binding affinity

scores (typically in kcal/mol) used to prioritize interactions for further experimental investigation.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 9 / 17 Tech Support

https://www.dovepress.com/integrating-network-pharmacology-with-in-vitro-experiments-to-validate-peer-reviewed-fulltext-article-DDDT
https://www.dovepress.com/integrating-network-pharmacology-with-in-vitro-experiments-to-validate-peer-reviewed-fulltext-article-DDDT
https://pubmed.ncbi.nlm.nih.gov/36339449/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1567193/full
https://www.smolecule.com/products/s548363?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10042171/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.816350/full
https://www.smolecule.com/products/s548363?utm_src=pdf-body
https://www.smolecule.com/products/s548363?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


For in vitro validation, cell-based assays should be designed to test specific hypotheses generated from the

network pharmacology analysis. For anti-inflammatory mechanisms, LPS-stimulated macrophage models

(Raw264.7 cells) can be treated with varying concentrations of celastrol (typically 25-75 nM) followed by

measurement of inflammatory mediators (IL-1β, TNF-α, IL-6) using ELISA or RT-qPCR [6]. For cancer-

related mechanisms, appropriate cell lines (e.g., HepG2 for hepatocellular carcinoma, A549 for lung cancer)

should be employed to assess celastrol's effects on cell proliferation (CCK-8 assay), apoptosis (flow

cytometry with Annexin V/PI staining), and pathway modulation (Western blotting of key proteins). For

ferroptosis induction, specialized assays measuring lipid peroxidation (MDA assay), intracellular iron levels

(iron assay), and GSH/GSSG ratio should be incorporated to validate this specific cell death mechanism [4].

In Vivo Validation and Histopathological Analysis

Animal models provide essential physiological context for validating network pharmacology predictions, with

selection of appropriate models being critical for meaningful results. For investigating celastrol's effects on

sepsis-induced acute lung injury, the cecal ligation and puncture (CLP) model in mice or rats represents a

well-established approach, with celastrol typically administered at 1-3 mg/kg/day either prophylactically or

therapeutically [6]. For autoimmune hepatitis studies, both acute models (ConA-induced) and chronic models

(CYP2D6-induced) should be employed to comprehensively evaluate celastrol's effects across disease stages,

with celastrol administration at 3 mg/kg/day for 7-14 days representing an effective dosing regimen [3]. For

assessing immunotoxicity, higher doses (5-10 mg/kg) may be administered to evaluate potential adverse

effects on immune organs [2].

Endpoint analyses should include comprehensive histopathological examination of target tissues (lung, liver,

spleen, thymus) using hematoxylin-eosin (H&E) staining to assess tissue architecture and inflammatory

infiltration, complemented by special staining techniques such as Sirius red for fibrosis assessment in chronic

models [3]. Immunohistochemistry (IHC) and immunofluorescence should be employed to validate protein-

level changes in key targets identified through network analysis (e.g., PTEN, NF-κB, HIF-1α, STAT3) [5] [2].

Molecular validation should include Western blotting to measure protein expression and phosphorylation

status in pathway components, coupled with RT-qPCR to assess transcript-level changes in both target tissues

and relevant cell lines. For comprehensive pathway analysis, RNA-Seq provides an unbiased assessment of

gene expression changes that can confirm or extend initial network pharmacology predictions [2].
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Data Analysis and Visualization Protocols

Graphviz DOT Language Implementation

The DOT language provides a powerful and flexible framework for visualizing complex networks and

pathways identified through celastrol network pharmacology analysis. When implementing DOT scripts for

biological pathway visualization, researchers should adhere to specific formatting guidelines to ensure clarity,

consistency, and biological accuracy. The following protocol details the creation of a signaling pathway

diagram based on actual celastrol mechanisms identified in the research:
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This DOT script implementation demonstrates several critical principles of effective pathway visualization: (1)

use of subgraph clusters to group functionally related elements; (2) strategic color coding to distinguish

between different biological elements (blue for upstream signals, yellow for core pathway components, red for

celastrol and pathological outcomes); (3) clear edge labeling with sufficient labeldistance to prevent visual

clutter; and (4) consistent arrow styling to distinguish activation (solid lines) from inhibition (dashed lines).

When customizing this template for specific research contexts, researchers should modify node labels and

connections to accurately reflect their specific findings while maintaining the visual conventions established in

this protocol.

Quantitative Data Analysis and Interpretation

Statistical analysis of network pharmacology data requires specialized approaches that address the unique

characteristics of interconnected biological systems. For network topology parameters, researchers should

calculate and report degree distribution, betweenness centrality, and closeness centrality for all hub targets,

as these metrics provide complementary insights into a target's importance within the overall network

architecture [6] [5]. For experimental validation data, appropriate statistical tests should be applied based on

data distribution and experimental design, typically including Student's t-test for two-group comparisons and
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one-way ANOVA with post-hoc tests for multiple group comparisons, with significance thresholds set at p <

0.05 unless multiple testing correction requires more stringent criteria.

The integration of computational and experimental results represents a critical phase in network

pharmacology analysis, where predicted relationships must be reconciled with empirical observations.

Researchers should pay particular attention to dose-dependent effects, as celastrol frequently exhibits

bidirectional or concentration-dependent activities on certain pathways, such as the PI3K/AKT signaling

pathway which shows inhibition at low doses but paradoxical activation at high doses [2]. Similarly, tissue-

specific effects must be carefully interpreted, as celastrol may modulate the same pathway differently across

various organs or cell types. All integrated analyses should acknowledge both the confirmatory aspects

(predictions validated by experiments) and the discovery aspects (unexpected findings that extend beyond

initial predictions) to provide a balanced interpretation of the comprehensive network pharmacology workflow.

Troubleshooting and Technical Considerations

Common Challenges and Optimization Strategies

Network pharmacology applications to celastrol research present several technical challenges that require

careful consideration and methodological optimization. A frequent issue involves target prediction accuracy,

as different databases may yield conflicting results due to variations in their underlying algorithms and data

sources. To address this limitation, researchers should employ consensus approaches that integrate predictions

from multiple databases and prioritize targets identified by two or more independent methods [1]. Additionally,

the limited coverage of certain specialized databases for traditional Chinese medicine compounds can be

mitigated by supplementing electronic predictions with manual literature mining to capture recently published

interactions not yet incorporated into curated databases.

Experimental validation phases present their own unique challenges, particularly regarding dose selection for

in vitro and in vivo studies. The research indicates that celastrol exhibits distinctly dose-dependent effects,

with low concentrations (25-75 nM in vitro; 1-3 mg/kg in vivo) typically demonstrating therapeutic efficacy,

while higher concentrations (≥1 μM in vitro; ≥5 mg/kg in vivo) often inducing toxicity or paradoxical pathway

activation [2] [4]. Researchers should therefore implement comprehensive dose-ranging studies rather than

relying on single concentrations. Another common challenge involves pathway redundancy and

compensation, where inhibition of one signaling node may trigger adaptive activation of alternative pathways,
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potentially obscuring interpretation of results. This can be addressed through multi-parameter assessment

that simultaneously monitors several related pathways rather than focusing on isolated signaling cascades.

Conclusion and Future Perspectives

Network pharmacology has emerged as an indispensable methodology for deciphering the complex

mechanisms underlying celastrol's multifaceted pharmacological profile. The integrated protocol outlined in

this document—encompassing computational prediction, network analysis, experimental validation, and data

visualization—provides a systematic framework for researchers to investigate celastrol's effects across various

disease contexts. The consistent identification of certain key pathways (PI3K/AKT, NF-κB, ferroptosis) across

multiple independent studies suggests that these represent core mechanisms through which celastrol exerts its

therapeutic effects, while also highlighting its potential for dose-dependent toxicity.

Future methodological developments will likely enhance the precision and predictive power of celastrol

network pharmacology. The integration of artificial intelligence approaches such as AlphaFold2 for protein

structure prediction [7] and deep learning for network analysis promises to improve target identification

accuracy and mechanistic modeling. Additionally, the development of temporally resolved networks that

capture dynamic changes in pathway activation across different treatment durations will help elucidate the

sequence of molecular events following celastrol exposure. The growing availability of specialized TCM

network pharmacology platforms and R packages (such as TCMNP) will further streamline analytical

workflows and facilitate standardization across research groups [8]. As these methodological advances mature,

network pharmacology will continue to illuminate the complex therapeutic landscape of celastrol, accelerating

its rational development as a multifaceted therapeutic agent for inflammatory diseases, cancer, and metabolic

disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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